4-(4-bromophenyl)-6-(difluoromethyl)-N-[3-(propan-2-yloxy)propyl]pyrimidin-2-amine
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Overview
Description
N-[4-(4-BROMOPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(3-ISOPROPOXYPROPYL)AMINE is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrimidine core substituted with a bromophenyl group and a difluoromethyl group, along with an isopropoxypropyl amine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-BROMOPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(3-ISOPROPOXYPROPYL)AMINE typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between a boronic acid and a halide . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-BROMOPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(3-ISOPROPOXYPROPYL)AMINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce an amine or a hydrocarbon.
Scientific Research Applications
N-[4-(4-BROMOPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(3-ISOPROPOXYPROPYL)AMINE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(4-BROMOPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(3-ISOPROPOXYPROPYL)AMINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer properties.
4-Bromo-N,N-dimethylaniline: Used in various organic synthesis applications.
Uniqueness
N-[4-(4-BROMOPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(3-ISOPROPOXYPROPYL)AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethyl group, in particular, can enhance metabolic stability and bioavailability, making it a valuable compound for drug development.
Properties
Molecular Formula |
C17H20BrF2N3O |
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Molecular Weight |
400.3 g/mol |
IUPAC Name |
4-(4-bromophenyl)-6-(difluoromethyl)-N-(3-propan-2-yloxypropyl)pyrimidin-2-amine |
InChI |
InChI=1S/C17H20BrF2N3O/c1-11(2)24-9-3-8-21-17-22-14(10-15(23-17)16(19)20)12-4-6-13(18)7-5-12/h4-7,10-11,16H,3,8-9H2,1-2H3,(H,21,22,23) |
InChI Key |
BABNJSXEJMEUQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNC1=NC(=CC(=N1)C(F)F)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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